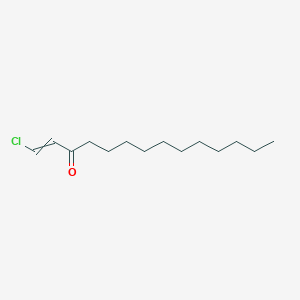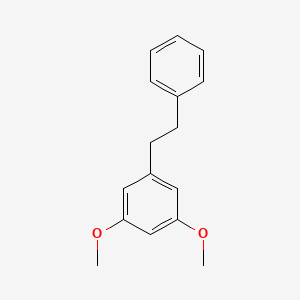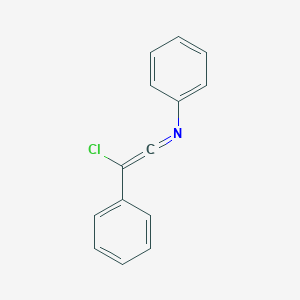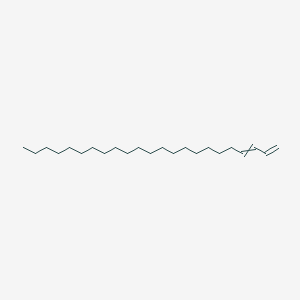
Tricosa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricosa-1,3-diene is a long-chain hydrocarbon with two conjugated double bonds located at the first and third positions of the tricosane chain. This compound belongs to the class of dienes, which are characterized by the presence of two double bonds. Dienes are known for their unique reactivity and are widely used in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricosa-1,3-diene can be synthesized through several methods, including:
Olefination Reactions: One common method involves the olefination of long-chain aldehydes or ketones using reagents like the Horner-Wadsworth-Emmons reagent.
Cross-Coupling Reactions: Another approach is the cross-coupling of alkenyl halides with alkenyl metals or alkynes.
Reductive Coupling: The nickel-catalyzed reductive coupling of unsymmetrical internal alkynes is also a viable method.
Industrial Production Methods: Industrial production of this compound typically involves large-scale olefination or cross-coupling reactions, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or diols.
Reduction: Reduction of this compound can yield saturated hydrocarbons.
Substitution: It can participate in substitution reactions, particularly electrophilic additions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is typical for reduction reactions.
Substitution: Halogens and hydrogen halides are frequently used in substitution reactions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Tricosa-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of
Properties
CAS No. |
77046-66-3 |
|---|---|
Molecular Formula |
C23H44 |
Molecular Weight |
320.6 g/mol |
IUPAC Name |
tricosa-1,3-diene |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-23H2,2H3 |
InChI Key |
VSDCOAJFNDHAFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)
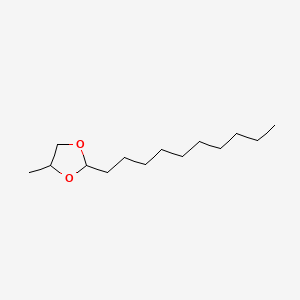
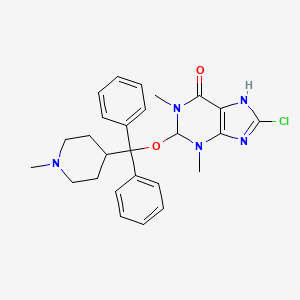
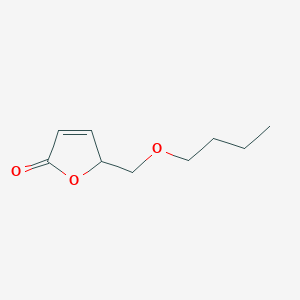

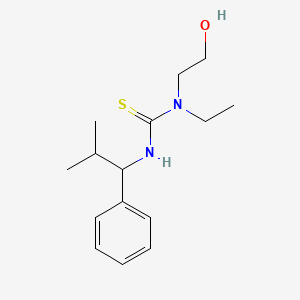
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
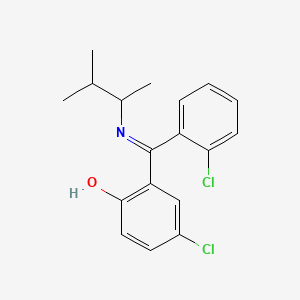
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
